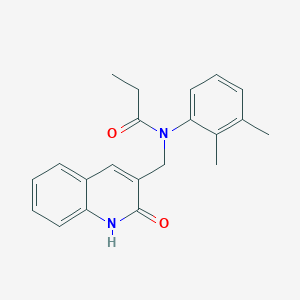
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide, also known as DMPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMPQ is a derivative of hydroxyquinoline, which has been extensively studied for its biological activities, including antitumor, antimicrobial, and antiviral properties. In
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment. It has also been suggested that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide may act as a topoisomerase inhibitor, which is a class of drugs that target enzymes involved in DNA replication.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This effect may be beneficial in preventing the invasion and metastasis of cancer cells. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been shown to inhibit the production of nitric oxide, which is a mediator of inflammation and oxidative stress. This effect may be beneficial in reducing inflammation and oxidative damage in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in lab experiments is its high potency and selectivity towards cancer cells. This allows for lower doses to be used, reducing the risk of toxicity and side effects. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide also has a relatively low molecular weight, making it easier to administer and transport in vivo. One limitation of using N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is its poor solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide. One area of interest is the development of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide-based prodrugs, which can improve the solubility and bioavailability of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide. Another area of interest is the investigation of the synergistic effects of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide with other anticancer agents, such as chemotherapy drugs and immunotherapies. Additionally, the use of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide as a diagnostic tool for cancer detection and imaging is an emerging area of research. Overall, the potential applications of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in biomedical research are vast, and further studies are needed to fully understand its mechanisms of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide involves the condensation of 2-hydroxy-3-(2-quinolinyl)benzaldehyde with 2,3-dimethylaniline in the presence of propionyl chloride and triethylamine. The resulting product is purified by column chromatography to obtain N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide as a yellow solid. This method has been optimized to achieve high yields and purity of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been studied extensively for its potential applications in biomedical research. It has been shown to have significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been found to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 and type 2.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(19-11-7-8-14(2)15(19)3)13-17-12-16-9-5-6-10-18(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLBJLLWXREDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

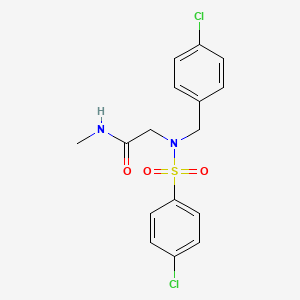
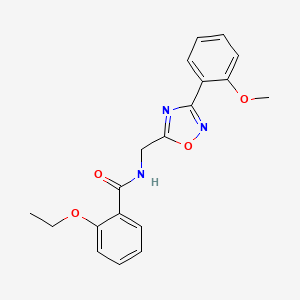
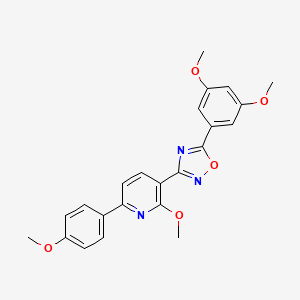

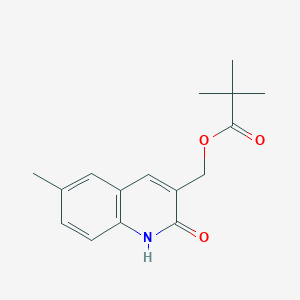
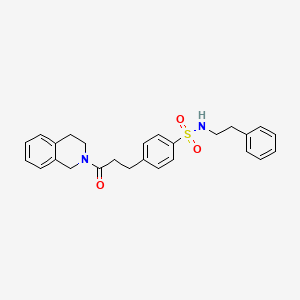
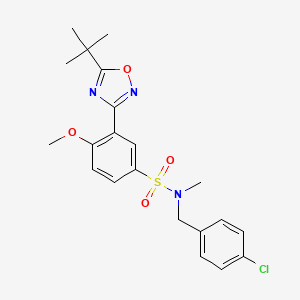

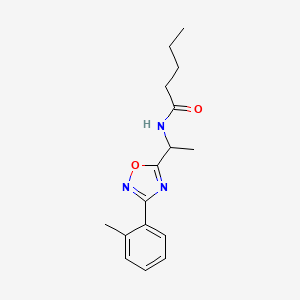

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)
![8-bromo-N-(4-ethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693627.png)

